molecular formula C17H20N2O B2653444 1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL CAS No. 65869-51-4

1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL

Cat. No.: B2653444
CAS No.: 65869-51-4
M. Wt: 268.36
InChI Key: IISOQGMXZLAXFV-UHFFFAOYSA-N
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Description

1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL is a chemical compound with the molecular formula C17H20N2O. It is a piperidine derivative that features a benzyl group and a pyridinyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-4-one with pyridine-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL can be compared with other piperidine derivatives:

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

IUPAC Name

1-benzyl-4-pyridin-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17(16-8-4-5-11-18-16)9-12-19(13-10-17)14-15-6-2-1-3-7-15/h1-8,11,20H,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISOQGMXZLAXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=N2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-bromopyridine (10 mmol) in THF (120 mL) at −78° C. under argon, 2.5 M n-butyl lithium solution in hexane (4.5 mL, 11.25 mmol) was injected over 5 min. After 25 min, 1-benzylpiperidone (10 mmol) was added neat. After 30 min, the mixture was quenched by addition of aqueous NH4Cl solution (50 mL). The mixture diluted with ethyl acetate (200 mL), washed with brine (150 mL), dried (Na2SO4). Solvent was evaporated and the residue was purified by column chromatography (silica gel, EtOAc/Hexane from 20% to 60%) to give the desired product(1.78 g, 66.41% ). 1H-NMR was consistent with the structure.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Yield
66.41%

Synthesis routes and methods II

Procedure details

A solution of 22.2 g of 2-bromopyridine in 100 ml of THF is cooled to −70° C., 87.8 ml of n-butyllithium are added dropwise and the mixture is stirred for 30 minutes. A solution of 25.6 g of 1-benzyl-4-piperidinone in 100 ml of THF is then added dropwise at −60° C., and the mixture is stirred overnight while allowing the temperature to rise to rt. The reaction mixture is poured into water and extracted with ether, the organic phase is washed with water and dried over Na2SO4, and the solvent is evaporated off under vacuum. The residue is chromatographed on silica H gel, eluting with DCM and then with a DCM/MeOH mixture gradient of from (99/1; v/v) to (90/10; v/v). 21.5 g of the expected product are obtained.
Quantity
22.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
87.8 mL
Type
reactant
Reaction Step Two
Quantity
25.6 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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